N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Description
This compound features a benzodioxole moiety fused to a 2-oxooxazolidine ring, linked via a methyl group to a 4-(N,N-dimethylsulfamoyl)benzamide. The dimethylsulfamoyl group enhances hydrogen-bonding capacity and solubility compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7S/c1-22(2)31(26,27)16-6-3-13(4-7-16)19(24)21-10-15-11-23(20(25)30-15)14-5-8-17-18(9-14)29-12-28-17/h3-9,15H,10-12H2,1-2H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTGGNDSOJZKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CN(C(=O)O2)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylisoquinoline alkaloids, have been synthesized and studied for their potential interactions with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, including through pd-catalyzed arylation.
Biological Activity
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its antimicrobial, antiparasitic, and antitumor activities, as well as its structure-activity relationships (SAR).
Chemical Structure
The compound features a benzo[d][1,3]dioxole moiety linked to an oxazolidinone and a dimethylsulfamoyl group. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit significant biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of related compounds. For instance:
- Bacterial Inhibition : Compounds containing the benzo[d][1,3]dioxole structure have shown effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) strains .
| Compound Type | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Benzimidazole Derivatives | MRSA | 12.5 - 25 |
| Benzotriazole Derivatives | Various Strains | 12.5 - 25 |
Antiparasitic Activity
The compound's structural similarity to known antiparasitic agents suggests potential activity against protozoan parasites:
- Trypanosoma cruzi : Research on N-benzenesulfonyl derivatives of benzotriazole showed significant growth inhibition of Trypanosoma cruzi epimastigotes with a dose-dependent response . The derivative demonstrated a reduction in parasite numbers by approximately 50% at 25 µg/mL and 64% at 50 µg/mL after 72 hours of incubation.
Antitumor Activity
Emerging evidence suggests that compounds with similar scaffolds may possess antitumor properties:
- Cell Line Studies : Preliminary studies on cell lines have indicated that derivatives with the oxazolidinone structure exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Benzene Ring : Electron-withdrawing groups enhance antibacterial potency.
- Oxazolidinone Core : Modifications at the oxazolidinone position can significantly affect antiparasitic activity.
- Dimethylsulfamoyl Group : This moiety may play a role in enhancing solubility and bioavailability.
Case Studies
Recent investigations into related compounds provide insights into their biological potential:
- Benzotriazole Derivatives : A study demonstrated that certain benzotriazole derivatives exhibited potent activity against Staphylococcus aureus, suggesting that modifications to the benzene ring can enhance antimicrobial efficacy .
- Antiparasitic Activity : A specific derivative was tested against Trypanosoma cruzi, showing promising results that warrant further exploration into similar compounds .
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparisons
Structure-Activity Relationship (SAR) Insights
- Benzodioxole Positioning : Substituents at the 5-position (e.g., in B20, C1–C4) optimize steric interactions with hydrophobic pockets in target proteins .
- Oxazolidinone vs. Thiazolidinone: Oxazolidinones exhibit superior antibacterial activity due to enhanced target (ribosomal) binding, while thiazolidinones are explored for antidiabetic applications .
- Sulfamoyl Group Impact : The dimethylsulfamoyl moiety in the target compound improves solubility (logP ~2.1 predicted) compared to chloromethyl or methoxymethyl derivatives (logP ~3.5–4.0) .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Q & A
Q. What are the common synthetic routes for constructing the oxazolidinone core in this compound?
The oxazolidinone ring is typically synthesized via cyclization reactions. For example, condensation of benzo[d][1,3]dioxole derivatives with epichlorohydrin or glycidyl derivatives under basic conditions (e.g., triethylamine) can yield the oxazolidinone scaffold. Subsequent functionalization involves coupling the methyl group to the benzamide moiety via nucleophilic substitution or amidation reactions . Reaction monitoring using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to confirm intermediate purity .
Q. How are key intermediates like benzo[d][1,3]dioxole derivatives prepared for incorporation into the target compound?
Benzo[d][1,3]dioxole intermediates are often synthesized by reacting catechol derivatives with methylene donors (e.g., dichloromethane or dibromomethane) under acidic or basic conditions. For instance, acid-catalyzed condensation with formaldehyde yields the dioxolane ring. Purity is ensured via recrystallization or column chromatography .
Q. What analytical methods are recommended for characterizing the final compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly for verifying the oxazolidinone carbonyl peak (~175 ppm in ¹³C NMR). Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) resolves isotopic patterns and confirms the molecular formula .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products during the coupling of the sulfamoyl benzamide moiety?
Side reactions (e.g., over-alkylation) are mitigated by controlling stoichiometry and temperature. For example, using a 1:1 molar ratio of the oxazolidinone intermediate to 4-(N,N-dimethylsulfamoyl)benzoyl chloride in anhydrous dichloromethane at 0–5°C reduces undesired byproducts. Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction while maintaining selectivity . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .
Q. What strategies address low yields in multi-step syntheses of this compound?
Low yields often arise from unstable intermediates (e.g., oxazolidinone precursors). Strategies include:
- In situ protection : Temporarily protecting reactive groups (e.g., amines) with tert-butoxycarbonyl (Boc) groups during oxidation steps .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent degradation .
- Statistical modeling : Design of Experiments (DoE) frameworks identify critical parameters (e.g., temperature, catalyst loading) to maximize yield .
Q. How can conflicting spectral data for intermediates be resolved?
Contradictions in NMR or MS data may stem from residual solvents or stereochemical impurities. Solutions include:
- Dereplication : Comparing experimental spectra with computational predictions (e.g., density functional theory (DFT)-calculated NMR shifts) .
- Advanced purification : Preparative HPLC with a C18 column separates diastereomers or regioisomers .
- Cross-validation : Using 2D NMR techniques (COSY, HSQC) to assign ambiguous peaks .
Data Contradiction Analysis
Q. Why do reported yields for the final compound vary across studies?
Discrepancies arise from differences in:
- Reagent quality : Impurities in O-benzyl hydroxylamine hydrochloride (e.g., 97% vs. >98% purity) impact reaction efficiency .
- Scale-up effects : Reactions at 125 mmol scale may suffer from heat transfer limitations compared to small-scale syntheses .
- Workup protocols : Inadequate washing (e.g., incomplete NaHCO₃ removal) introduces salts that skew yield calculations .
Q. How do solvent choices influence the stability of the sulfamoyl group during synthesis?
The sulfamoyl group is sensitive to hydrolysis in protic solvents (e.g., water, methanol). Anhydrous conditions (e.g., acetonitrile or DMF) stabilize the group, while traces of water lead to sulfonic acid byproducts. Stability studies using kinetic profiling (HPLC monitoring) confirm optimal solvent choices .
Methodological Recommendations
- Reaction monitoring : Use real-time IR spectroscopy to track carbonyl formation in the oxazolidinone ring .
- Purification : Employ recrystallization from ethanol/water mixtures for intermediates prone to oligomerization .
- Safety : Conduct hazard analyses for exothermic steps (e.g., acyl chloride reactions) using differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
